molecular formula C19H25F3N2O4 B3971339 Oxalic acid;4-pyrrolidin-1-yl-1-[[2-(trifluoromethyl)phenyl]methyl]piperidine

Oxalic acid;4-pyrrolidin-1-yl-1-[[2-(trifluoromethyl)phenyl]methyl]piperidine

Cat. No.: B3971339
M. Wt: 402.4 g/mol
InChI Key: IRBOFVYWSXENMF-UHFFFAOYSA-N
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Description

Oxalic acid;4-pyrrolidin-1-yl-1-[[2-(trifluoromethyl)phenyl]methyl]piperidine is a complex organic compound that features a combination of oxalic acid and a piperidine ring substituted with a pyrrolidine group and a trifluoromethyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;4-pyrrolidin-1-yl-1-[[2-(trifluoromethyl)phenyl]methyl]piperidine typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the piperidine ring, followed by the introduction of the pyrrolidine group and the trifluoromethyl phenyl group. The final step involves the formation of the oxalic acid derivative.

    Synthesis of Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of Pyrrolidine Group: The pyrrolidine group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the piperidine ring is replaced by the pyrrolidine moiety.

    Addition of Trifluoromethyl Phenyl Group: The trifluoromethyl phenyl group can be introduced through a Friedel-Crafts alkylation reaction, using a trifluoromethyl benzene derivative and a suitable catalyst.

    Formation of Oxalic Acid Derivative: The final step involves the reaction of the synthesized compound with oxalic acid or its derivatives under appropriate conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and pyrrolidine rings, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the trifluoromethyl phenyl group, potentially converting it to a less oxidized state.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Its unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery and development.

    Medicine: The compound may exhibit pharmacological activity, such as acting as an enzyme inhibitor or receptor modulator, which could be explored for therapeutic applications.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of oxalic acid;4-pyrrolidin-1-yl-1-[[2-(trifluoromethyl)phenyl]methyl]piperidine is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group may enhance the compound’s binding affinity and selectivity, while the piperidine and pyrrolidine rings may contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Pyrrolidinyl)piperidine: A simpler analog without the trifluoromethyl phenyl group.

    Trifluoromethylphenylpiperidine: Lacks the pyrrolidine group but contains the trifluoromethyl phenyl moiety.

    Oxalic acid derivatives: Various derivatives with different substituents on the piperidine ring.

Uniqueness

Oxalic acid;4-pyrrolidin-1-yl-1-[[2-(trifluoromethyl)phenyl]methyl]piperidine is unique due to the combination of its structural features, which may confer distinct biological activities and chemical properties. The presence of the trifluoromethyl group, in particular, can significantly impact its pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development.

Properties

IUPAC Name

oxalic acid;4-pyrrolidin-1-yl-1-[[2-(trifluoromethyl)phenyl]methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F3N2.C2H2O4/c18-17(19,20)16-6-2-1-5-14(16)13-21-11-7-15(8-12-21)22-9-3-4-10-22;3-1(4)2(5)6/h1-2,5-6,15H,3-4,7-13H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRBOFVYWSXENMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCN(CC2)CC3=CC=CC=C3C(F)(F)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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